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Compound of Interest

Compound Name:
(2R,3S)-N-Cbz-6-oxo-2,3-

diphenylmorpholine

Cat. No.: B107831 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Non-proteinogenic amino acids are crucial building blocks in medicinal chemistry and drug

development, often incorporated into peptides to enhance potency, selectivity, and metabolic

stability.[1][2][3] Fmoc-L-cyclopentylglycine is a valuable derivative used in peptide synthesis,

where its cyclopentyl side chain can impart unique conformational constraints and improve

pharmacological properties.[4][5] This application note details an efficient and highly

stereoselective synthesis of Fmoc-L-cyclopentylglycine. The key step involves the

diastereoselective alkylation of a chiral glycine enolate equivalent derived from benzyl (2R,3S)-

(−)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate, a commercially available chiral auxiliary of the

Williams type.[1] This method offers excellent optical purity and scalability, making it a practical

approach for producing this important amino acid derivative.[1]

Overall Synthetic Scheme
The asymmetric synthesis of Fmoc-L-cyclopentylglycine is accomplished in a three-step

sequence starting from the Williams chiral auxiliary. The process involves:
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Diastereoselective Alkylation: The chiral auxiliary is first deprotonated to form a glycine

enolate, which then undergoes a highly stereoselective alkylation with cyclopentyl iodide.

Auxiliary Cleavage: The chiral auxiliary is removed via catalytic hydrogenolysis to yield L-

cyclopentylglycine.

Fmoc Protection: The free amino acid is then protected with an Fmoc group to give the final

product, Fmoc-L-cyclopentylglycine.[1]

Step 1: Diastereoselective Alkylation
Step 2: Auxiliary Cleavage Step 3: Fmoc Protection

Williams Chiral Auxiliary
(benzyl (2R,3S)-(−)-6-oxo-2,3-

diphenyl-4-morpholinecarboxylate)
Glycine Enolate

1. LiHMDS, THF
2. HMPA, -78 °C

Alkylated Auxiliary
(benzyl (2R,3S,5S)-(−)-6-oxo-2,3-diphenyl
-5-cyclopentyl-4-morpholinecarboxylate)

Cyclopentyl Iodide L-Cyclopentylglycine

H₂, PdCl₂
THF, H₂O Fmoc-L-cyclopentylglycine

Fmoc-OSu, Na₂CO₃

Dioxane/H₂O
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Figure 1: Overall workflow for the asymmetric synthesis of Fmoc-L-cyclopentylglycine.

Experimental Protocols
Materials and Methods

All reagents were used as received from commercial suppliers unless otherwise noted.

Tetrahydrofuran (THF) was distilled from sodium/benzophenone ketyl.

Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.

NMR spectra were recorded on a 300 MHz spectrometer.

Optical rotations were measured on a standard polarimeter.

Protocol 1: Synthesis of Benzyl (2R,3S,5S)-(−)-6-oxo-2,3-diphenyl-5-cyclopentyl-4-

morpholinecarboxylate (Alkylated Auxiliary)
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A solution of benzyl (2R,3S)-(−)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate (1.0 eq) in dry

THF is cooled to -78 °C under an inert atmosphere.

A solution of lithium hexamethyldisilazide (LiHMDS) (1.1 eq) in THF is added dropwise, and

the mixture is stirred for 30 minutes at -78 °C.

Hexamethylphosphoramide (HMPA) (2.0 eq) is added, followed by cyclopentyl iodide (1.5

eq).

The reaction mixture is stirred at -78 °C for 4 hours.

The reaction is quenched with saturated aqueous ammonium chloride solution and extracted

with ethyl acetate.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and concentrated under reduced pressure.

The crude product is purified by silica gel column chromatography to afford the title

compound.

Protocol 2: Synthesis of L-Cyclopentylglycine (Auxiliary Cleavage)

The alkylated auxiliary (1.0 eq) is dissolved in a mixture of THF and water.

Palladium(II) chloride (PdCl₂) (0.2 eq) is added to the solution.

The mixture is subjected to hydrogenation (H₂ balloon) at room temperature and stirred for

12 hours.

The catalyst is removed by filtration through a pad of Celite.

The filtrate is concentrated under reduced pressure.

The residue is purified by recrystallization to yield L-cyclopentylglycine as a white solid.

Protocol 3: Synthesis of Fmoc-L-cyclopentylglycine (Fmoc Protection)

L-Cyclopentylglycine (1.0 eq) is dissolved in a 1.5:1 mixture of dioxane and water.
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Sodium carbonate (Na₂CO₃) (2.0 eq) is added, followed by 9-fluorenylmethyloxycarbonyl

succinimidyl ester (Fmoc-OSu) (1.1 eq).[1]

The reaction mixture is stirred at room temperature overnight.

The mixture is acidified with 1 N HCl and extracted with ethyl acetate.

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and

concentrated.

The crude product is purified by crystallization from ethyl acetate/hexane to give Fmoc-L-

cyclopentylglycine.[1]

Results and Data
The described synthetic route provides Fmoc-L-cyclopentylglycine in good overall yield and

high optical purity. The quantitative data for each step are summarized in the table below.

Step Product Yield (%) Notes

1. Alkylation

Benzyl (2R,3S,5S)-

(−)-6-oxo-2,3-

diphenyl-5-

cyclopentyl-4-

morpholinecarboxylat

e

60%

Diastereoselective

alkylation affords the

anti-monosubstituted

product.[1]

2. Cleavage L-Cyclopentylglycine 84%

Catalytic

hydrogenolysis

effectively cleaves the

auxiliary.[1]

3. Protection
Fmoc-L-

cyclopentylglycine
Quantitative

Protection of the α-

amino function

proceeds in high yield.

[1]

Table 1: Summary of yields for the synthesis of Fmoc-L-cyclopentylglycine.
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Mechanism of Stereocontrol
The high diastereoselectivity observed in the alkylation step is attributed to the conformation of

the glycine enolate derived from the Williams auxiliary. The chiral auxiliary adopts a boat-like

conformation where the phenyl group at the C-3 position is oriented in a pseudoaxial position.

This conformation creates significant steric hindrance on one face of the enolate at the C-5

position, directing the incoming electrophile (cyclopentyl iodide) to the opposite, less hindered

face. This results in the preferential formation of the anti-alkylation product.[1]

Proposed Mechanism for Diastereoselectivity

Boat Conformation of Enolate

Pseudoaxial Phenyl Group at C-3
Creates Steric Shielding

Electrophilic Attack
(Cyclopentyl Iodide)

Directs attack to
the opposite face

Preferential Formation of
anti-Alkylated Product

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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